Cas no 90989-12-1 ((2S)-2-aminohex-5-enoic acid)

(2S)-2-aminohex-5-enoic acid structure
(2S)-2-aminohex-5-enoic acid structure
Product Name:(2S)-2-aminohex-5-enoic acid
Número CAS:90989-12-1
MF:C6H11NO2
Megavatios:129.157041788101
MDL:MFCD08272861
CID:2196875
PubChem ID:11367001
Update Time:2024-12-09

(2S)-2-aminohex-5-enoic acid Propiedades químicas y físicas

Nombre e identificación

    • (S)- 2-(3’-butenyl)glycine
    • (S)-2-Aminohex-5-enoic acid
    • (S)-2-(3'-butenyl) glycine
    • L-Homoallylglycine
    • (2S)-2-Amino-5-hexenoic acid (ACI)
    • 5-Hexenoic acid, 2-amino-, (S)- (ZCI)
    • (2S)-2-Aminohex-5-enoic acid
    • (S)-2-Amino-5-hexenoic acid
    • (S)-2-Amino-hex-5-enoic acid
    • (2S)-2-aminohex-5-enoic acid
    • MDL: MFCD08272861
    • Renchi: 1S/C6H11NO2/c1-2-3-4-5(7)6(8)9/h2,5H,1,3-4,7H2,(H,8,9)/t5-/m0/s1
    • Clave inchi: NPSWHDAHNWWMEG-YFKPBYRVSA-N
    • Sonrisas: [C@H](N)(CCC=C)C(=O)O

Atributos calculados

  • Recuento de donantes vinculados al hidrógeno: 2
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 9
  • Cuenta de enlace giratorio: 4

Propiedades experimentales

  • Denso: 1.064±0.06 g/cm3 (20 ºC 760 Torr),
  • Punto de fusión: >270 ºC
  • Punto de ebullición: 242.0±28.0 ºC (760 Torr),
  • Punto de inflamación: 100.2±24.0 ºC,
  • Disolución: 溶解 (81 g/L) (25 ºC),

(2S)-2-aminohex-5-enoic acid PrecioMás >>

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(2S)-2-aminohex-5-enoic acid Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  16 h, rt
Referencia
Enantioselective synthesis of amino acids from ammonia
Li, Mao-Lin ; Pan, Jia-Bin; Zhou, Qi-Lin, Nature Catalysis, 2022, 5(6), 571-577

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Dichloromethane ;  60 °C
Referencia
Large scale enantiomeric synthesis, purification, and characterization of ω-unsaturated amino acids via a Gly-Ni(II)-BPB-complex
Gu, Xuyuan; Ndungu, John M.; Qiu, Wei; Ying, Jinfa; Carducci, Michael D.; et al, Tetrahedron, 2004, 60(37), 8233-8243

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  rt; 50 °C
Referencia
Asymmetric synthesis, biological activity and molecular docking studies of some unsaturated α-amino acids, derivatives of glycine, allylglycine and propargylglycine
Mkrtchyan, Anna F.; Saghyan, Ashot S.; Hayriyan, Liana A.; Sargsyan, Armen S.; Karapetyan, Ani J.; et al, Journal of Molecular Structure, 2020, 1208,

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Potassium hydroxide ,  Sulfuric acid magnesium salt (1:1) Solvents: Water
1.2 Reagents: Sulfuric acid Solvents: Water
1.3 Reagents: Benzaldehyde ,  Sodium hydroxide Solvents: Water
Referencia
A biocatalytic route to enantiomerically pure unsaturated α-H-α-amino acids
Wolf, Larissa B.; Sonke, Theo; Tjen, Kim C. M. F.; Kaptein, Bernard; Broxterman, Quirinus B.; et al, Advanced Synthesis & Catalysis, 2001, 343, 662-674

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  6 h, rt
Referencia
Methylene analogs of neopetrosiamide as potential antimetastatic agents: solid-supported syntheses using diamino diacids for pre-stapling of peptides with multiple disulfides
Pascoe, Cameron A.; Engelhardt, Daniel B.; Rosana, Albert Remus R.; van Belkum, Marco J. ; Vederas, John C., Organic Letters, 2021, 23(23), 9216-9220

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water
Referencia
A novel strategy toward [6,5]-bicyclic β-turn dipeptide
Gu, Xuyuan; Tang, Xuejun; Cowell, Scott; Ying, Jinfa; Hruby, Victor J., Tetrahedron Letters, 2002, 43(37), 6669-6672

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Potassium hydroxide ,  Monopotassium phosphate Solvents: Water ;  15 min, pH 7.5 - 8, 40 °C
1.2 Catalysts: Aminoacylase
Referencia
Homoallylglycine residues are superior precursors to orthogonally modified thioether containing polypeptides
Perlin, Pesach; Gharakhanian, Eric G.; Deming, Timothy J., Chemical Communications (Cambridge, 2018, 54(48), 6196-6199

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  1 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  1 h, 40 °C
Referencia
Thiyl Glycosylation of Olefinic Proteins: S-Linked Glycoconjugate Synthesis
Floyd, Nicola; Vijayakrishnan, Balakumar; Koeppe, Julia R.; Davis, Benjamin G., Angewandte Chemie, 2009, 48(42), 7798-7802

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Potassium hydroxide ,  Monopotassium phosphate Catalysts: Aminoacylase Solvents: Water ;  pH 7.5 - 8, 40 °C
1.2 40 °C → 60 °C
Referencia
Influence of Sulfoxide Group Placement on Polypeptide Conformational Stability
Gharakhanian, Eric G.; Bahrun, Ehab; Deming, Timothy J., Journal of the American Chemical Society, 2019, 141(37), 14530-14533

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Lithium hydroxide Catalysts: Cobalt chloride (CoCl2) Solvents: Water ;  pH 7.5, 38 °C
1.2 Reagents: Ammonium hydroxide Catalysts: Aminoacylase ;  24 h, pH 7.5, 38 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3
1.4 Reagents: Dowex 50W-X8
Referencia
α-Chymotrypsin and L-acylase aided synthesis of 5-hydroxypipecolic acid via Jacobsen's hydrolytic kinetic resolution of epoxy amino acids
Krishnamurthy, Suvratha; Venkataprasad, Jalli; Chand Vagvala, Tarun; Moriguchi, Tetsuji; Tsuge, Akihiko, RSC Advances, 2015, 5(64), 52154-52160

Métodos de producción 11

Condiciones de reacción
1.1 Catalysts: Aminoacylase
Referencia
Novel multi-target azinesulfonamides of cyclic amine derivatives as potential antipsychotics with pro-social and pro-cognitive effects
Zajdel, Pawel ; Kos, Tomasz; Marciniec, Krzysztof; Satala, Grzegorz; Canale, Vittorio; et al, European Journal of Medicinal Chemistry, 2018, 145, 790-804

(2S)-2-aminohex-5-enoic acid Raw materials

(2S)-2-aminohex-5-enoic acid Preparation Products

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